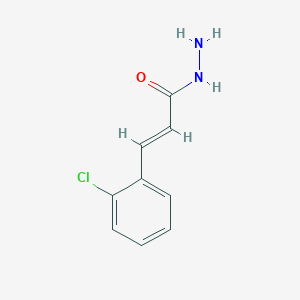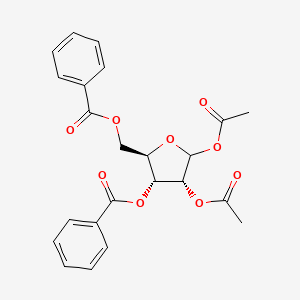
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose is a ribose-derived compound used in nucleoside synthesis . It is a purine nucleoside analog with broad antitumor activity, targeting indolent lymphoid malignancies . The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose can be synthesized through a multi-step process. One method involves the acetylation and benzoylation of ribose. For example, a reactor containing thionyl chloride and methyl alcohol is stirred at 0–5°C for 10 to 15 minutes. Ribose is then added, and the mixture is maintained at this temperature for 8 hours .
Industrial Production Methods
The industrial production of this compound typically involves the acetylation and benzoylation of ribose derivatives. The process includes steps such as acetylation, benzoylation, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, methyl alcohol, and trimethylsilyl trifluoromethanesulfonate (TMSOTf). Reaction conditions often involve specific temperatures and stirring times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various nucleoside analogs and derivatives, which have applications in scientific research and medicine .
Scientific Research Applications
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination. This process induces apoptosis in cancer cells, making it effective against indolent lymphoid malignancies .
Comparison with Similar Compounds
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Another ribose-derived compound used in nucleoside synthesis.
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: A similar compound with applications in nucleoside synthesis.
Uniqueness
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose is unique due to its specific acetylation and benzoylation pattern, which enhances its antitumor activity and makes it a valuable compound in scientific research and medicine .
Properties
Molecular Formula |
C23H22O9 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[(2R,3R,4R)-4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3/t18-,19-,20-,23?/m1/s1 |
InChI Key |
IBBWABGIQGRNBK-HUPTXPHISA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B12851509.png)
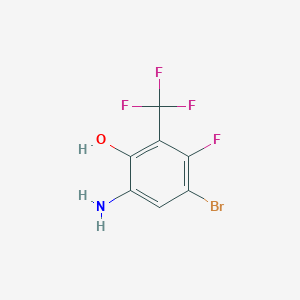
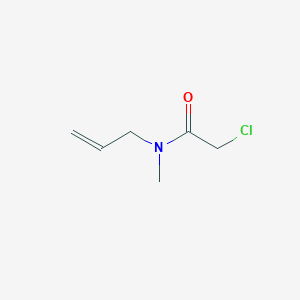

![2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde](/img/structure/B12851534.png)

![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
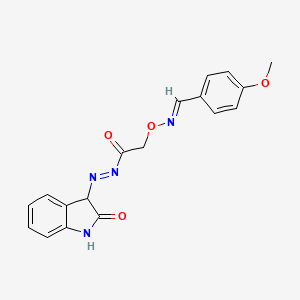
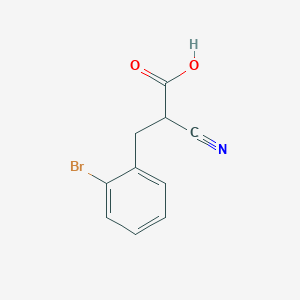
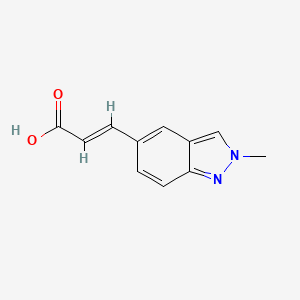
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
